molecular formula C7H6BrCl B1630557 4-Chlorobenzyl bromide CAS No. 622-95-7

4-Chlorobenzyl bromide

Cat. No.: B1630557
CAS No.: 622-95-7
M. Wt: 205.48 g/mol
InChI Key: KQNBRMUBPRGXSL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl bromide (C₇H₆BrCl, molecular weight: 205.48 g/mol, CAS: 622-95-7) is an aromatic benzyl halide featuring a chlorine substituent at the para position and a bromine atom as a reactive leaving group . Its IUPAC name, 1-(bromomethyl)-4-chlorobenzene, reflects its structure, where the bromomethyl group is ortho to the chlorine atom. This compound is widely employed in organic synthesis, particularly in alkylation and nucleophilic substitution reactions, due to the high electrophilicity of the benzylic bromide .

Key applications include:

  • Pharmaceutical synthesis: Intermediate in antitumor agents (e.g., PCW-1001 derivatives) and antidepressants .
  • Material chemistry: Precursor for thioethers, sulfides, and heterocyclic compounds .
  • Biological studies: Substrate for investigating enzyme promiscuity (e.g., nitroreductases) .

Preparation Methods

Benzylic Bromination of 4-Chlorotoluene

The most common and industrially relevant approach to synthesizing 4-chlorobenzyl bromide involves benzylic bromination of 4-chlorotoluene. Several variations of this method have been developed, each with specific advantages.

Radical Bromination with Molecular Bromine

This classical approach involves the direct reaction of 4-chlorotoluene with bromine under radical-generating conditions:

Reaction : 4-Chlorotoluene + Br₂ → this compound + HBr

Protocol :

  • Place 4-chlorotoluene in an appropriate solvent (typically carbon tetrachloride, though less toxic alternatives are preferred)
  • Initiate radical formation using light (UV or visible) or heat
  • Add bromine dropwise at controlled temperature (typically 20-50°C)
  • Maintain reaction with stirring until completion
  • Quench excess bromine with sodium thiosulfate
  • Isolate the product through extraction and purification

This reaction proceeds via a radical chain mechanism where light or heat initiates the formation of bromine radicals, followed by hydrogen abstraction from the benzylic position of 4-chlorotoluene to form a stabilized benzylic radical, which then reacts with bromine to form the product.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS provides a milder and more selective alternative to molecular bromine for benzylic bromination:

Reaction : 4-Chlorotoluene + NBS → this compound + Succinimide

Protocol :

  • Dissolve 4-chlorotoluene and NBS (1.05 equivalents) in acetonitrile
  • Add catalytic amount of radical initiator (AIBN or benzoyl peroxide)
  • Heat the reaction mixture under reflux or irradiate with light
  • Monitor until completion (typically 3-6 hours)
  • Cool, filter to remove succinimide, and concentrate
  • Purify by column chromatography or recrystallization

The advantage of this method is the controlled release of bromine, which minimizes side reactions and improves selectivity. Yields of 70-85% are typically obtained.

Continuous Flow Protocol with NBS

A modern approach using flow chemistry has been developed for scaling up the benzylic bromination reaction:

Protocol :

  • Prepare a solution of 4-chlorotoluene and NBS (1.05 equivalents) in acetonitrile
  • Pass the solution through a transparent fluorinated ethylene polymer (FEP) tubing reactor
  • Irradiate the flow reactor with a compact fluorescent lamp (CFL)
  • Collect the output and purify as needed

This method avoids hazardous chlorinated solvents and provides excellent yields (>90%) with high throughput (30 mmol/h for small scale, up to 180 mmol/h for larger scale).

Lewis Acid Catalyzed Bromination

Lewis acids significantly enhance the efficiency of benzylic bromination:

Protocol :

  • Combine 4-chlorotoluene with catalyst (ZrCl₄, AlCl₃, or TiCl₄) in a suitable solvent
  • Add brominating agent (NBS or 1,3-dibromo-5,5-dimethylhydantoin, DBDMH)
  • Stir at room temperature under ambient light
  • Work up and purify as needed

Zirconium(IV) chloride has shown exceptional catalytic activity for this transformation. The reaction proceeds via a radical mechanism but occurs under much milder conditions than traditional radical bromination.

Tetrachlorosilane-Induced Bromination

A novel approach using tetrachlorosilane (SiCl₄) has been developed:

Protocol :

  • Prepare a mixture of 4-chlorotoluene (5 mmol) and NBS (7 mmol) in acetonitrile (20 mL)
  • Add SiCl₄ (7 mmol) and stir at room temperature
  • Monitor by TLC until completion
  • Quench with cold water, extract with dichloromethane
  • Dry, concentrate, and purify

This method provides good yields (69-82%) and avoids the use of carbon tetrachloride. It's particularly useful for substrates with electron-withdrawing groups like chlorine.

Potassium Bromide/Oxone System

An environmentally friendly approach using inexpensive reagents:

Protocol :

  • Mix 4-chlorotoluene with potassium bromide in a water/dichloromethane biphasic system
  • Add Oxone as an oxidant
  • Irradiate with visible light (~500 lux) at room temperature
  • Maintain reaction until completion
  • Separate organic phase, dry, and purify

This method is notable for its use of potassium bromide as an inexpensive bromine source and water as a co-solvent, reducing environmental impact.

Comparison of Benzylic Bromination Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Br₂/Light Br₂ Light, 20-50°C 60-75 Simple setup Corrosive reagents, side reactions
NBS/Initiator NBS, AIBN Heat or light, 3-6h 70-85 Selective, cleaner Requires careful temperature control
Continuous Flow NBS CFL irradiation, rt >90 Scalable, efficient Specialized equipment needed
Lewis Acid ZrCl₄, DBDMH Room temp, ambient light 80-95 Mild conditions, high yield Moisture sensitive catalysts
SiCl₄/NBS SiCl₄, NBS Room temp 69-82 No CCl₄ needed Requires excess reagents
KBr/Oxone KBr, Oxone Visible light, rt 70-85 Green chemistry approach Light intensity critical

Conversion of 4-Chlorobenzyl Alcohol to this compound

Another important approach involves the conversion of 4-chlorobenzyl alcohol to the corresponding bromide.

Phosphorus Tribromide Method

The reaction of benzylic alcohols with phosphorus tribromide (PBr₃) is a classical method for preparing benzyl bromides:

Reaction : 4-Chlorobenzyl alcohol + PBr₃ → this compound + H₃PO₃

Protocol :

  • Dissolve 4-chlorobenzyl alcohol in dry dichloromethane
  • Cool solution to -78°C in a dry ice/acetone bath
  • Add 1.2 equivalents of PBr₃ dropwise (inverse addition preferred for better yields)
  • Allow the reaction to warm slowly to room temperature
  • Quench with water, wash with sodium bicarbonate solution
  • Dry over sodium sulfate, concentrate, and purify

The optimal procedure involves inverse addition (adding alcohol to PBr₃ solution) at low temperature to minimize formation of phosphonate byproducts. Yields of >90% can be achieved under these conditions.

Thionyl Bromide Method

Though less common than PBr₃, thionyl bromide can be used for this transformation:

Protocol :

  • Cool a solution of 4-chlorobenzyl alcohol in dichloromethane to 0°C
  • Add thionyl bromide dropwise with stirring
  • Allow the reaction to warm to room temperature
  • Quench and purify as with the PBr₃ method

This method proceeds with inversion of configuration at the benzylic carbon, which can be important for chiral substrates.

Bromodimethylsulfonium Bromide (BDMS) Method

A milder alternative uses BDMS as the brominating agent:

Protocol :

  • Prepare BDMS from dimethyl sulfide and bromine
  • React 4-chlorobenzyl alcohol with BDMS in dichloromethane
  • Stir at room temperature until completion
  • Work up and purify as needed

This method is particularly useful for substrates with acid-sensitive functional groups.

Other Synthetic Routes

Halo-De-carboxylation of 4-Chlorophenylacetic Acid

This approach involves the conversion of 4-chlorophenylacetic acid to this compound:

Protocol :

  • Mix 4-chlorophenylacetic acid (1 mmol) with chloroisocyanurate and brominating agent in solvent (6 mL)
  • Stir under fluorescent room light irradiation
  • Work up by washing with sodium sulfite solution
  • Dry and filter through silica gel

This method can achieve yields of up to 86% and involves the replacement of the carboxyl group with a bromine atom.

From 4-Chlorobenzaldehyde Derivatives

This compound can be synthesized from 4-chlorobenzaldehyde:

Protocol :

  • Convert 4-chlorobenzaldehyde to an intermediate (such as 1-chloro-4-dichloromethylbenzene)
  • React with appropriate brominating agents
  • Purify to obtain this compound

While specific details were limited in the literature, this approach represents an alternative synthetic pathway.

Deformylative Halogenation

A novel approach involves deformylative halogenation of aldehydes:

Protocol :

  • Convert 4-chlorobenzaldehyde to a 1,4-dihydropyridine (DHP) derivative
  • Under oxidative conditions, generate a C(sp³) radical
  • Couple with a bromine radical source (such as NaBr)
  • Isolate and purify the product

This method allows for the transformation of aldehydes to alkyl halides under mild conditions with good functional group tolerance.

Industrial Production

For large-scale production, specific considerations must be addressed:

Choice of Brominating Agent

While PBr₃ is commonly used in laboratory settings, industrial processes may utilize more economical alternatives:

Production of PBr₃ :
Industrially, PBr₃ is prepared by:

  • Direct reaction of phosphorus with bromine at 120-130°C
  • Alternative method: reacting HBr gas with PCl₃ according to the reaction PCl₃ + 3HBr → PBr₃ + 3HCl
  • The latter process is carried out at 15-30°C with a molar ratio of HBr/PCl₃ of 3.5-4.5
  • This produces high-purity PBr₃ without PBr₅ contamination

Scale-Up Considerations

For industrial production:

  • Continuous flow processes are preferred over batch reactions for safety and efficiency
  • Chlorinated solvents are avoided when possible
  • Recovery and recycling of reagents is implemented
  • Proper containment for corrosive and lachrymatory materials is essential
  • Cooling systems must be adequate as many of the reactions are exothermic

Analytical Data and Characterization

Spectroscopic Data

Key spectroscopic features for confirming the identity and purity of this compound:

¹H NMR : Characteristic signals for benzylic CH₂ protons (typically around 4.5 ppm) and aromatic protons
¹³C NMR : Diagnostic signals for benzylic carbon (around 33 ppm)
IR : C-Br stretching bands (typically 500-700 cm⁻¹) and aromatic C-Cl bands
Mass Spectrum : Molecular ion pattern reflecting the presence of both Br and Cl isotopes

Quality Control Parameters

For commercial-grade material:

  • Purity: ≥98.0% (GC)
  • Water content: ≤0.3% (Karl Fischer)
  • Chlorinated impurities: ≤1.0%
  • Residual solvents: Meeting ICH Q3C guidelines
  • Appearance: White to almost white powder/crystal or clear liquid

Chemical Reactions Analysis

4-Chlorobenzyl bromide undergoes various types of chemical reactions, including:

Major Products Formed:

    Phenylacetic Acid: Formed through carbonylation reactions.

    Various Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

4-Chlorobenzyl bromide serves as a critical reagent in organic synthesis, particularly in the formation of various benzyl derivatives. It is frequently employed in nucleophilic substitution reactions, where it reacts with nucleophiles to form benzyl compounds. For instance, it has been used successfully to synthesize N-benzylated compounds through reactions with amines and other nucleophiles .

Case Study: Synthesis of Triazoles

A notable application of this compound is its use in the synthesis of 1,2,3-triazoles via click chemistry. In a study, it was reacted with phenylacetylene and sodium azide to yield high-purity triazole derivatives with excellent yields (up to 99%) . The reaction conditions were optimized to ensure complete conversion, demonstrating the compound's utility in producing complex molecular structures efficiently.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This makes it a valuable precursor for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In one study, derivatives synthesized from this compound were tested against various strains of bacteria and fungi. The results showed that certain derivatives had broad-spectrum activity, suggesting potential applications in pharmaceuticals aimed at treating infections .

Materials Science

Soft Materials and Bioelectronics

Recent advancements have highlighted the role of this compound in developing soft materials for applications in soft robotics and bioelectronics. The compound can be utilized to create supramolecular materials that exhibit desirable properties such as flexibility and responsiveness .

Case Study: Supramolecular Materials

In a study focusing on the design of high-performance soft materials, this compound was incorporated into polymer matrices to enhance their mechanical properties and functionality. The resulting materials showed promise for use in wearable bioelectronics due to their excellent conductivity and flexibility .

Industrial Applications

Carbonylation Reactions

This compound is also used in carbonylation reactions to produce phenylacetic acid derivatives. This process typically involves the use of transition metal catalysts such as rhodium complexes . The ability to generate valuable intermediates through such reactions underscores its significance in industrial chemistry.

Summary Table of Applications

Application Area Description Example/Case Study
Organic SynthesisReagent for nucleophilic substitution reactionsSynthesis of triazoles with high yields using click chemistry
Medicinal ChemistryDevelopment of antimicrobial agentsAntimicrobial activity against various bacterial strains
Materials ScienceCreation of soft materials for robotics and bioelectronicsEnhanced mechanical properties in supramolecular materials
Industrial ApplicationsCarbonylation reactions producing phenylacetic acid derivativesUtilization in industrial processes involving transition metal catalysis

Mechanism of Action

The mechanism of action of 4-chlorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions, including substitution and carbonylation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzyl Halides and Derivatives

The reactivity and applications of 4-chlorobenzyl bromide are influenced by substituents and halide type. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications References
This compound C₇H₆BrCl 205.48 -Cl (para), -Br Alkylation agent in drug synthesis (e.g., pyrazole derivatives); high electrophilicity enables nucleophilic substitution
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 -Cl (para), -Cl Slower reactivity in nucleophilic substitutions due to weaker leaving group (Cl⁻); used in phase-transfer catalysis for sulfide synthesis
2-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 -Cl (ortho), -Cl Ortho-substitution induces steric hindrance, reducing reactivity in coupling reactions; genotoxicity studies
4-Methoxybenzyl bromide C₈H₈BrO 215.05 -OCH₃ (para), -Br Electron-donating methoxy group enhances stability; used in COX-2 inhibitor synthesis and as a precursor for iodinated/chlorinated benzyl halides
4-Nitrobenzyl bromide C₇H₆BrNO₂ 232.03 -NO₂ (para), -Br Strong electron-withdrawing nitro group increases electrophilicity; substrate for nitroreductase studies
4-Fluorobenzyl chloride C₇H₆ClF 144.57 -F (para), -Cl Fluorine’s electronegativity alters electronic distribution; used in antimicrobial pyrimidine derivatives
2,6-Dichlorobenzyl bromide C₇H₅BrCl₂ 239.93 -Cl (ortho, para), -Br Steric hindrance from ortho-Cl reduces reaction yields; genotoxic impurity analysis

Nucleophilic Substitution

  • This compound outperforms chloride analogues (e.g., 4-chlorobenzyl chloride) in alkylation reactions due to Br⁻ being a superior leaving group. For example, in the synthesis of pyrazole derivatives, this compound achieved 54.5% yield in a one-step alkylation , whereas chloride analogues often require harsher conditions or catalysts .
  • Steric Effects: Ortho-substituted analogues (e.g., 2-chlorobenzyl chloride) exhibit reduced reactivity due to steric hindrance, as seen in lower yields for 2,6-dichlorobenzyl bromide in genotoxicity assays .

Phase-Transfer Catalysis (PTC)

  • 4-Chlorobenzyl chloride reacts with H₂S-rich methyl-diethanolamine (MDEA) to form bis(4-chlorobenzyl) sulfide with 89.48% selectivity, highlighting its utility in green chemistry . In contrast, bromide analogues are less commonly used in PTC due to higher cost and comparable reactivity.

Electronic Effects

  • Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzyl bromide) enhance electrophilicity, making it a preferred substrate for studying nitroreductase promiscuity .
  • Electron-donating groups (e.g., -OCH₃ in 4-methoxybenzyl bromide) stabilize intermediates, favoring applications in multi-step syntheses .

Biological Activity

4-Chlorobenzyl bromide (CBBr) is a compound with the molecular formula C7H6BrCl, known for its applications as a pharmaceutical intermediate and in various synthetic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Weight : 205.48 g/mol
  • Melting Point : 48-52 °C
  • Boiling Point : 107-108 °C (at 8 mmHg)
  • Density : 1.570 g/cm³
  • Solubility : Insoluble in water; soluble in chloroform and dichloromethane

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several conditions:

  • Antimicrobial Activity : Compounds derived from this compound exhibit broad-spectrum antimicrobial properties. For instance, studies indicate that certain derivatives maintain activity against resistant strains of Mycobacterium tuberculosis and other pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Anticancer Properties : Research highlights the potential of this compound derivatives in cancer therapy. A notable study demonstrated that specific compounds could inhibit tumor growth in vitro, suggesting their role as anticancer agents .

Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its lachrymatory properties and potential health risks associated with exposure.

  • Acute Toxicity : In animal studies, exposure to high doses resulted in significant adverse effects, including respiratory distress and neurological symptoms .
  • Chronic Exposure : Long-term exposure studies have indicated low incidences of tumors in male rats but no significant findings in females, raising questions about gender-specific responses to the compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of a series of compounds derived from this compound. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 1 μg/mL for several strains .

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, a derivative of this compound was tested for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging between 10-20 µM, indicating its potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant strains
AnticancerSignificant cytotoxicity in cancer cell lines
ToxicityAcute toxicity observed; chronic effects under study

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing 4-chlorobenzyl groups into organic molecules?

  • 4-Chlorobenzyl bromide is commonly used as an alkylating agent to introduce the 4-chlorobenzyl group via nucleophilic substitution. A typical procedure involves reacting the bromide with nucleophiles (e.g., amines, thiols, or alcohols) in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH). For example, in palladium-catalyzed carbo-oxygenation reactions, it reacts with propargylic amines to form 4-chlorobenzyl propargylamine derivatives . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield and minimize side reactions like hydrolysis.

Q. How should this compound be safely handled and stored in laboratory settings?

  • The compound is classified as a skin corrosive (Category 1B) and requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage should be in a cool, dry place, away from incompatible materials (e.g., strong bases, oxidizers). Containers must be tightly sealed to prevent moisture ingress, which can lead to decomposition. Stability data suggest degradation risks over extended periods, necessitating periodic purity checks via GC or HPLC .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

  • Reverse-phase HPLC-UV with a C18 column and methanol/water mobile phase is effective for detecting trace impurities (e.g., hydrolyzed 4-chlorobenzyl alcohol). Derivatization techniques, such as reacting with 1-(4-nitrophenyl)piperazine, enhance sensitivity for halogenated byproducts . Capillary electrophoresis with direct UV detection can resolve chloride and bromide ions, aiding in purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress hydrolysis of this compound in aqueous media?

  • Hydrolysis competes with alkylation in protic solvents. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Employing non-aqueous solvents (e.g., THF or DCM) with controlled moisture levels.
  • Lowering reaction temperatures to slow hydrolysis kinetics. Evidence from triazole synthesis shows that ZnO-C catalysts in H₂O:ethylene glycol mixtures improve selectivity by stabilizing intermediates .

Q. What mechanistic insights explain the regioselectivity of this compound in SN2 vs. SN1 reactions?

  • The benzylic bromide favors SN2 mechanisms due to its primary alkyl structure and strong leaving group (Br⁻). However, steric hindrance from the aromatic ring can slow bimolecular pathways. In polar solvents (e.g., DMSO), partial ionization to a benzyl carbocation (SN1-like) may occur, leading to rearranged products. Kinetic studies using NMR or conductivity measurements can distinguish dominant pathways under varying conditions .

Q. How do decomposition products of this compound impact reaction outcomes, and how can they be mitigated?

  • Decomposition generates HBr and 4-chlorobenzyl alcohol, which can protonate nucleophiles (e.g., amines) or act as competing nucleophiles. Mitigation strategies:

  • Adding scavengers (e.g., molecular sieves) to absorb HBr.
  • Using excess base (e.g., NaHCO₃) to neutralize acid byproducts.
  • Monitoring reaction progress via inline FTIR to detect alcohol formation early .

Q. What are the challenges in synthesizing sterically hindered derivatives using this compound?

  • Bulky substrates (e.g., adamantyl or cyclohexyl groups) reduce alkylation efficiency due to steric clashes. Solutions include:

  • Prolonged reaction times (24–48 hours) at elevated temperatures (60–80°C).
  • Microwave-assisted synthesis to enhance reaction rates.
  • Switching to more polar solvents (e.g., DMF) to stabilize transition states. Case studies in triazole synthesis demonstrate yields dropping from 71% (small substituents) to 26% (bulky lithocholyl groups) without optimization .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported purity levels (e.g., 97% vs. >98%) be reconciled in experimental planning?

  • Purity variations arise from supplier-specific synthesis protocols or degradation during storage. Researchers should:

  • Verify purity via independent methods (e.g., GC-MS or elemental analysis).
  • Pre-purify the compound using column chromatography (SiO₂, hexane/EtOAc) if necessary.
  • Document supplier batch numbers and storage duration in publications to ensure reproducibility .

Properties

IUPAC Name

1-(bromomethyl)-4-chlorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KQNBRMUBPRGXSL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6BrCl
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DSSTOX Substance ID

DTXSID70211247
Record name 1-(Bromomethyl)-4-chlorobenzene
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Molecular Weight

205.48 g/mol
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CAS No.

622-95-7
Record name 4-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(bromomethyl)-4-chlorobenzene
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Synthesis routes and methods I

Procedure details

To a suspension of 4-chlorobenzyl alcohol (14.26 g, 100 mmol) in CH2Cl2 (40 mL) at ambient temperature was added added dropwise a solution of PBr3 in CH2Cl2 (1.0M, 32 mL, 32 mmol). The reaction mixture was stirred for 72 hours at ambient temperature and then was poured slowly onto ice. The layers were separated and the organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-chlorobenzyl bromide (19.76 g) as a colorless solid.
Quantity
14.26 g
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40 mL
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32 mL
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (19 g, 0.107 mole) and benzoyl peroxide (2.5 g, 0.01 mole) were added to p-chlorotoluene (13 g, 0.103 mole) in carbon tetrachloride (100 mL). The reaction mixture was stirred and refluxed gently for 2 hours. When the succinimide rose to the surface, the reaction was finished. The solution was cooled to room temperature and the succinimide was filtered off. The filtrate was evaporated on a rotary evaporator. Then distillation gave p-chlorobenzyl bromide as colorless crystal (80° C.-85° C./1 mm Hg).
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19 g
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2.5 g
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13 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 4-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.82 g (88.6%) of 4-chloro-benzyl bromide were obtained as colorless crystals; m.p. 53°-55°.
Quantity
1.43 g
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100 mL
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
4-Chlorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.